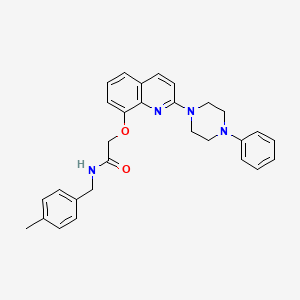
N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C29H30N4O2 and its molecular weight is 466.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methylbenzyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a quinoline moiety and piperazine derivative, both known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C27H32N4O2, with a molecular weight of approximately 476.6 g/mol. The structure includes functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O2 |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 863017-26-9 |
Research indicates that compounds containing piperazine and quinoline structures often exhibit activity through multiple mechanisms. Specifically, they may interact with various neurotransmitter receptors, enzymes, and ion channels, leading to effects such as:
- Inhibition of Acetylcholinesterase : Some piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Quinoline derivatives are noted for their antibacterial properties. Studies on similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Antimicrobial Activity
A study on quinoline derivatives revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity
In vitro assays have shown that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents. Comparative studies with established chemotherapeutics like Doxorubicin indicated lower toxicity levels for this compound .
Case Study 1: Piperazine Derivatives
A series of piperazine derivatives were evaluated for their biological activities, including their ability to inhibit acetylcholinesterase. The study found that modifications in the piperazine ring significantly affected binding affinity and inhibitory potency .
Case Study 2: Quinoline-Based Compounds
Research on quinoline-based compounds demonstrated their potential as anti-cancer agents. Compounds similar to this compound showed promising results in reducing tumor growth in animal models .
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O2/c1-22-10-12-23(13-11-22)20-30-28(34)21-35-26-9-5-6-24-14-15-27(31-29(24)26)33-18-16-32(17-19-33)25-7-3-2-4-8-25/h2-15H,16-21H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCHUKBAXONEPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














